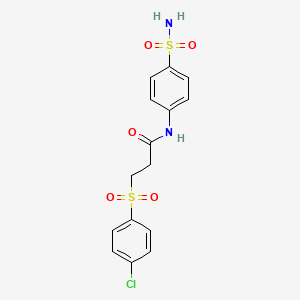![molecular formula C23H23N5O2 B2427819 3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396857-69-4](/img/structure/B2427819.png)
3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimido[4,5-d]pyrimidine core with benzyl and phenylbutylamino substituents, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be achieved through multiple synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate.
Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal or triethyl orthoformate. This method results in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: This compound exhibits potential as an antiproliferative, antioxidant, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used as an inhibitor of enzymes such as phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. For example, as an inhibitor of phosphodiesterase, it prevents the breakdown of cyclic nucleotides, leading to increased intracellular levels and subsequent physiological effects.
Comparaison Avec Des Composés Similaires
3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimido[4,5-d]pyrimidine derivatives, such as:
6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines: These compounds have similar core structures but different substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit enzyme inhibitory activities and are used in cancer research.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
6-benzyl-2-(4-phenylbutan-2-ylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-16(12-13-17-8-4-2-5-9-17)25-22-24-14-19-20(26-22)27-23(30)28(21(19)29)15-18-10-6-3-7-11-18/h2-11,14,16H,12-13,15H2,1H3,(H2,24,25,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTYQQIMVXUMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
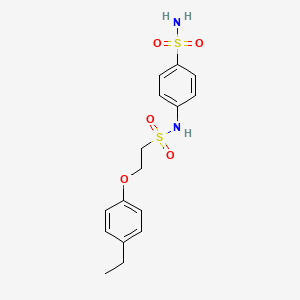
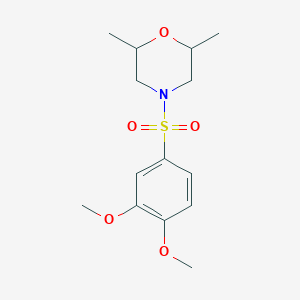
![2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide](/img/structure/B2427740.png)
![1-[(2,4-dichlorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazin o[4,3-h]purine-6,8-dione](/img/structure/B2427742.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrothiophene-2-carboxamide](/img/structure/B2427746.png)
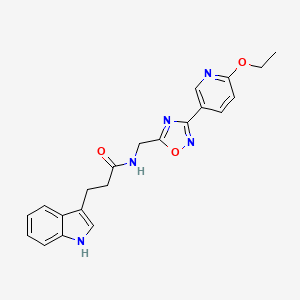
![N-benzyl-N-ethyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2427748.png)
![4-AMINO-3-{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}-1,2-THIAZOLE-5-CARBOXYLIC ACID](/img/structure/B2427751.png)
![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2427752.png)
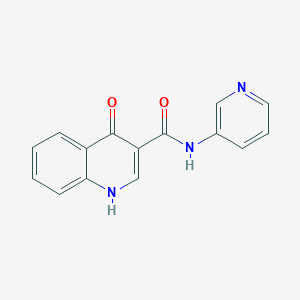
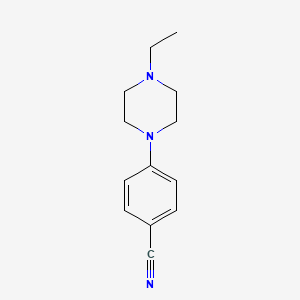
![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2427756.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide](/img/new.no-structure.jpg)
